1-methyl-1H-imidazole-4-sulfonyl chloride
CAS No.: 137049-00-4
Cat. No.: VC21260131
Molecular Formula: C4H5ClN2O2S
Molecular Weight: 180.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 137049-00-4 |
|---|---|
| Molecular Formula | C4H5ClN2O2S |
| Molecular Weight | 180.61 g/mol |
| IUPAC Name | 1-methylimidazole-4-sulfonyl chloride |
| Standard InChI | InChI=1S/C4H5ClN2O2S/c1-7-2-4(6-3-7)10(5,8)9/h2-3H,1H3 |
| Standard InChI Key | KXUGUWTUFUWYRS-UHFFFAOYSA-N |
| SMILES | CN1C=C(N=C1)S(=O)(=O)Cl |
| Canonical SMILES | CN1C=C(N=C1)S(=O)(=O)Cl |
Introduction
Chemical Structure and Properties
Molecular Identity
1-Methyl-1H-imidazole-4-sulfonyl chloride (CAS No. 137049-00-4) features a molecular formula of C₄H₅ClN₂O₂S and a molecular weight of 180.61 g/mol . The compound comprises an imidazole ring with a methyl group at the N-1 position and a sulfonyl chloride group at the C-4 position. Its structure can be represented by several notations including InChI (InChI=1/C4H5ClN2O2S/c1-7-2-4(6-3-7)10(5,8)9/h2-3H,1H3) and SMILES (CN1C=C(N=C1)S(=O)(=O)Cl) .
Physical Characteristics
The compound presents as a white to off-white solid with specific physical properties detailed in the following table:
These physiochemical properties influence its handling characteristics, stability, and reactivity patterns in chemical reactions and biological systems.
Synthesis Methods
Standard Synthetic Approach
The principal synthetic route for obtaining 1-methyl-1H-imidazole-4-sulfonyl chloride involves the reaction of 1-methylimidazole with chlorosulfonic acid. This method is widely employed due to its efficiency and favorable yield. The sulfonation occurs specifically at the C-4 position of the imidazole ring, followed by chlorination to yield the desired sulfonyl chloride.
Reaction Mechanism
The reaction proceeds through electrophilic aromatic substitution at the imidazole ring. The lone pair of electrons on the nitrogen atoms of the imidazole ring contributes to the aromatic character and directs the sulfonation to the C-4 position. The chlorosulfonic acid (ClSO₃H) acts both as the sulfonating agent and the chlorinating agent in this single-step process.
Chemical Reactivity
Principal Reaction Patterns
1-Methyl-1H-imidazole-4-sulfonyl chloride participates in several key reaction types:
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Nucleophilic Substitution: The compound readily reacts with nucleophiles (such as amines, alcohols, and thiols) to form corresponding sulfonamides, sulfonate esters, and thiosulfonates. These substitution reactions are fundamental to its application in organic synthesis.
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Hydrolysis: In the presence of water, it undergoes hydrolysis to form 1-methylimidazole and sulfuric acid derivatives. This moisture sensitivity necessitates special handling conditions.
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Oxidation and Reduction: The compound can undergo various redox reactions depending on the specific reagents and conditions employed.
Reactivity Factors
The reactivity of 1-methyl-1H-imidazole-4-sulfonyl chloride is influenced by:
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Electronic Effects: The electron-withdrawing nature of the sulfonyl chloride group enhances the electrophilicity of the sulfur atom, making it susceptible to nucleophilic attack.
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Steric Considerations: The positioning of the sulfonyl chloride group at C-4 offers relatively unhindered access for incoming nucleophiles.
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Solvent Effects: The choice of solvent can significantly impact reaction rates and product distributions in reactions involving this compound.
Applications in Synthetic Chemistry
As a Sulfonylating Agent
1-Methyl-1H-imidazole-4-sulfonyl chloride serves as a crucial reagent in various organic transformations:
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Sulfonamide Formation: It reacts with primary and secondary amines to produce sulfonamide derivatives, which are important structural motifs in medicinal chemistry.
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Protecting Group Chemistry: The compound can be used to introduce sulfonyl protecting groups for amines and other nucleophilic functional groups in multi-step syntheses.
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Functional Group Interconversion: It facilitates the transformation of certain functional groups through sulfonylation followed by subsequent chemical modifications.
Role in Pharmaceutical Intermediates
The compound has gained significance in the synthesis of pharmaceutical intermediates and biologically active molecules. Its ability to form sulfonamide derivatives makes it particularly valuable in developing compounds with specific pharmacological properties.
Biological Activity
Antimicrobial Properties
Research indicates that 1-methyl-1H-imidazole-4-sulfonyl chloride exhibits antibacterial activity against various bacterial strains. This property positions it as a potential candidate for the development of new antibiotics, particularly against strains that have developed resistance to conventional treatments. The antibacterial efficacy has been demonstrated against both Gram-positive and Gram-negative bacteria.
Structure-Activity Relationships
Studies on structure-activity relationships (SAR) have provided valuable insights into how modifications to the 1-methyl-1H-imidazole scaffold influence biological activity. Key findings include:
| Modification | Effect on Activity |
|---|---|
| Addition of alkyl groups | Increased potency against GlyT-1 |
| Variation in sulfonamide structure | Altered selectivity profile |
| Introduction of aromatic rings | Enhanced antibacterial activity |
These SAR studies guide the rational design of derivatives with improved potency, selectivity, and pharmacokinetic profiles.
Comparative Analysis with Related Compounds
Structural Analogs
It is instructive to compare 1-methyl-1H-imidazole-4-sulfonyl chloride with structurally related compounds:
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1-Methylimidazole-2-sulfonyl chloride: Similar in structure but with the sulfonyl chloride group at the C-2 position, resulting in different reactivity patterns and applications.
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1H-Imidazole-1-sulfonyl chloride: Lacks the methyl group, which affects its electronic properties and reactivity profile.
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1H-Imidazole-4-sulfonyl chloride (CAS: 58767-51-4): Differs by the absence of the N-methyl group, resulting in different physical properties (MW: 166.586 g/mol, higher boiling point of 418.2±18.0°C) .
Functional Comparison
These structural differences translate into functional variations that influence their applications:
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Reactivity: The position of the sulfonyl chloride group affects the electrophilicity of the sulfur atom and consequently the reactivity in nucleophilic substitution reactions.
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Stability: The N-methyl group in 1-methyl-1H-imidazole-4-sulfonyl chloride confers different stability characteristics compared to the non-methylated analogs.
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Biological Activity: The structural variations can significantly impact biological activities, including antimicrobial properties and enzyme inhibition profiles.
Current Research and Future Perspectives
Recent Developments
Current research on 1-methyl-1H-imidazole-4-sulfonyl chloride focuses on:
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Medicinal Chemistry Applications: Expanding its use in developing novel therapeutic agents, particularly those targeting bacterial infections and neurological disorders.
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Synthetic Methodology Improvements: Developing more efficient and environmentally friendly synthesis methods with higher yields and selectivity.
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Structure Optimization: Creating derivatives with enhanced pharmacological properties through systematic structural modifications.
Future Research Directions
Potential future research areas include:
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Expanded Biological Screening: Investigating additional biological activities beyond the currently established antimicrobial and GlyT-1 inhibitory properties.
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Green Chemistry Approaches: Developing more sustainable synthetic routes that reduce the use of hazardous reagents and minimize waste generation.
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Combination Therapies: Exploring the potential of 1-methyl-1H-imidazole-4-sulfonyl chloride derivatives in combination with established therapeutic agents to overcome resistance mechanisms.
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